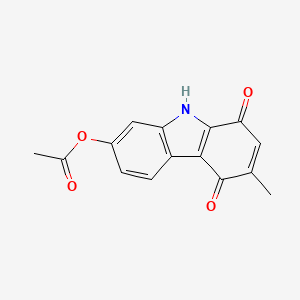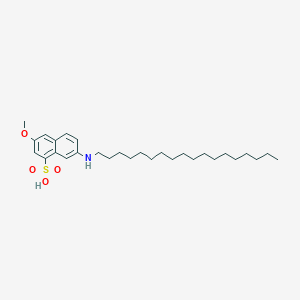![molecular formula C21H23NO2Si B14325048 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine CAS No. 106773-73-3](/img/structure/B14325048.png)
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine is a complex organic compound that features a pyridine ring substituted with a phenoxy group and a dimethyl(phenyl)silyl methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine typically involves multiple steps, starting from readily available precursors. One common method involves the protection of hydroxyl groups using silyl ethers, which are formed by treating alcohols with R₃SiCl in the presence of a base . The silyl ether is then reacted with a pyridine derivative to introduce the phenoxy group, followed by further functionalization to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like sodium methoxide or lithium aluminum hydride (LiAlH₄) are often employed.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The silyl ether group can protect reactive sites during chemical reactions, while the phenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-4-phenoxypyridine
- 2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-5-phenoxypyridine
Uniqueness
2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and potential applications. The presence of both silyl ether and phenoxy groups provides a versatile platform for further functionalization and study.
Properties
CAS No. |
106773-73-3 |
|---|---|
Molecular Formula |
C21H23NO2Si |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
dimethyl-[(6-phenoxypyridin-2-yl)methoxymethyl]-phenylsilane |
InChI |
InChI=1S/C21H23NO2Si/c1-25(2,20-13-7-4-8-14-20)17-23-16-18-10-9-15-21(22-18)24-19-11-5-3-6-12-19/h3-15H,16-17H2,1-2H3 |
InChI Key |
RRYYKJYVBZFXNC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(COCC1=NC(=CC=C1)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


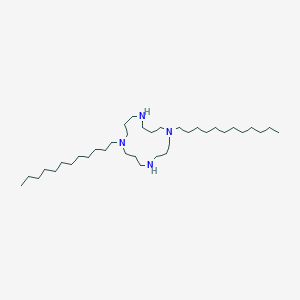
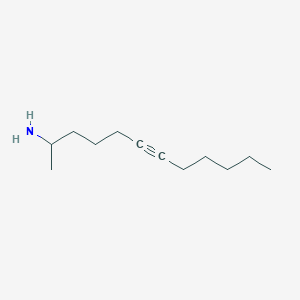

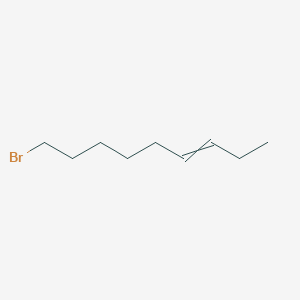
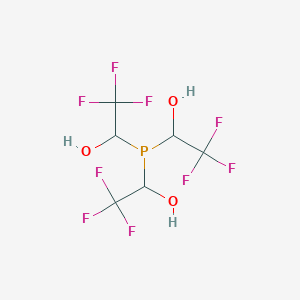
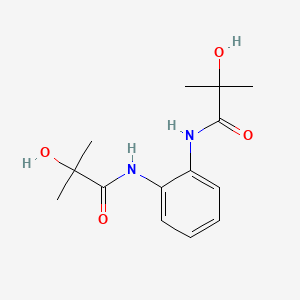

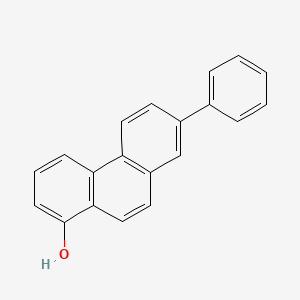
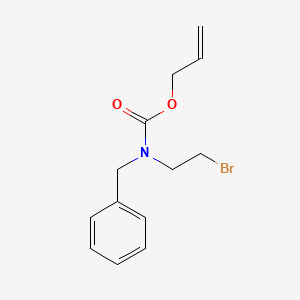
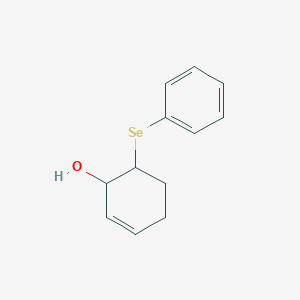
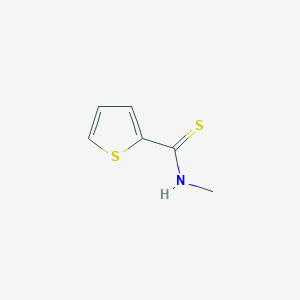
![2-[(E)-(Hex-5-en-1-yl)diazenyl]propane-2-peroxol](/img/structure/B14325033.png)
